4-Amino-1,2-dihydroisoquinolin-3(4H)-one

Vue d'ensemble

Description

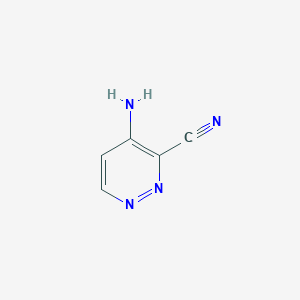

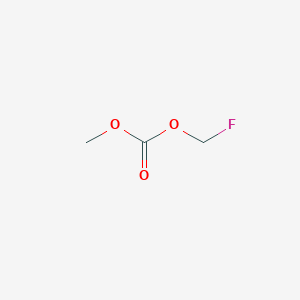

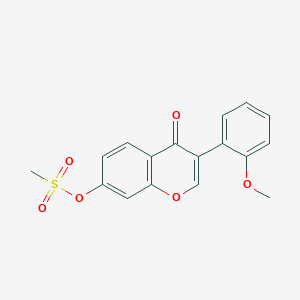

4-Amino-1,2-dihydroisoquinolin-3(4H)-one , also known by its systematic name 1,2,3,4-tetrahydroisoquinolin-4-one , is a heterocyclic organic compound. Its chemical formula is C9H9NO, and it belongs to the class of isoquinolines. The compound exhibits intriguing pharmacological properties and has been studied extensively due to its potential applications in drug discovery.

Synthesis Analysis

The synthesis of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one involves several methods, including cyclization reactions, reductive amination, and condensation processes. Researchers have reported various synthetic routes, such as the Pictet-Spengler reaction, which forms the isoquinoline ring system. Additionally, modifications of existing protocols have led to improved yields and selectivity.

Molecular Structure Analysis

The molecular structure of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one consists of a bicyclic system with a tetrahydroisoquinoline core. The nitrogen atom in the amino group contributes to its basicity and reactivity. The arrangement of atoms within the ring affects its electronic properties, making it an interesting scaffold for drug design.

Chemical Reactions Analysis

4-Amino-1,2-dihydroisoquinolin-3(4H)-one participates in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction processes. Researchers have explored its reactivity with electrophiles, leading to the synthesis of diverse derivatives. These derivatives often exhibit altered biological activities, making them valuable tools for medicinal chemistry.

Physical And Chemical Properties Analysis

- Melting Point : The melting point of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one typically falls within the range of 150°C to 160°C .

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents such as ethanol, methanol, and chloroform.

- Color : The compound appears as a white to pale yellow crystalline solid .

- Stability : It is relatively stable under ambient conditions but may undergo degradation upon exposure to light and air.

Safety And Hazards

As with any chemical compound, precautions should be taken during handling and synthesis. 4-Amino-1,2-dihydroisoquinolin-3(4H)-one is not considered highly toxic, but standard laboratory safety practices apply. Researchers should wear appropriate protective gear and work in a well-ventilated area.

Orientations Futures

Future research on 4-Amino-1,2-dihydroisoquinolin-3(4H)-one should focus on:

- Derivative Synthesis : Exploring novel derivatives with improved pharmacological properties.

- Biological Evaluation : Investigating its activity against specific disease targets.

- Structural Studies : Determining crystal structures and binding modes.

- Formulation Development : Formulating it into drug candidates for therapeutic applications.

Propriétés

IUPAC Name |

4-amino-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-4,8H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVYXGQGPCTVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(C(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624633 | |

| Record name | 4-Amino-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1,2-dihydroisoquinolin-3(4H)-one | |

CAS RN |

209983-18-6 | |

| Record name | 4-Amino-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloroethyl)thio]-4-methylbenzene](/img/structure/B3049466.png)

![3-Methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one](/img/structure/B3049473.png)

![4-[2-(Pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B3049477.png)

![1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B3049480.png)

![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)